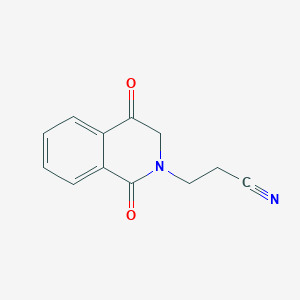

3,4-Dihydro-1,4-dioxo-2(1H)-isoquinolinepropanenitrile

Description

3,4-Dihydro-1,4-dioxo-2(1H)-isoquinolinepropanenitrile is a nitrogen-containing heterocyclic compound featuring an isoquinoline core modified with a propanenitrile substituent at position 2 and two ketone groups at positions 1 and 4. The isoquinoline scaffold is structurally related to quinoline but differs in the position of the nitrogen atom, which influences electronic and steric properties. Characterization likely employs infrared spectroscopy (IR), nuclear magnetic resonance (¹H NMR), and liquid chromatography–mass spectrometry (LC-MS), as demonstrated for structurally similar compounds .

Properties

CAS No. |

1029773-07-6 |

|---|---|

Molecular Formula |

C12H10N2O2 |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

3-(1,4-dioxo-3H-isoquinolin-2-yl)propanenitrile |

InChI |

InChI=1S/C12H10N2O2/c13-6-3-7-14-8-11(15)9-4-1-2-5-10(9)12(14)16/h1-2,4-5H,3,7-8H2 |

InChI Key |

VWTPOOLSAIOKDY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2C(=O)N1CCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1,4-dioxo-2(1H)-isoquinolinepropanenitrile typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under specific conditions. For example, the reaction of a nitrile with an anhydride in the presence of a catalyst could yield the desired isoquinoline derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1,4-dioxo-2(1H)-isoquinolinepropanenitrile can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using oxidizing agents.

Reduction: Reduction to more reduced forms using reducing agents.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may vary depending on the substituent being introduced, but could include the use of strong acids or bases.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized isoquinoline derivative, while reduction could produce a more reduced form.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Potential use in the study of biological pathways and mechanisms.

Medicine: Possible applications in drug development and medicinal chemistry.

Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1,4-dioxo-2(1H)-isoquinolinepropanenitrile would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on structural, synthetic, and functional distinctions between 3,4-Dihydro-1,4-dioxo-2(1H)-isoquinolinepropanenitrile and analogous compounds described in the literature.

Structural Comparison

Key Differences:

- Core Structure: The isoquinoline core (nitrogen at position 2) vs. quinoline (nitrogen at position 1) alters electronic distribution and steric accessibility.

- Substituents: Bulky adamantyl groups in compounds 47 and 52 enhance lipophilicity, whereas the propanenitrile group may improve solubility in polar solvents.

Physicochemical and Functional Implications

- Solubility: The propanenitrile group may enhance aqueous solubility relative to adamantyl-modified compounds (e.g., 47, 52), which are highly lipophilic .

- Reactivity: The nitrile’s electron-withdrawing nature could stabilize adjacent electrophilic centers, facilitating nucleophilic attacks or cycloaddition reactions.

Research Findings and Hypotheses

- Structural Isomerism: The isoquinoline core’s nitrogen position may confer distinct binding modes compared to quinoline derivatives, as seen in kinase inhibitors or antimicrobial agents .

- Nitrile vs. Carboxamide: Carboxamides (e.g., compound 47) participate in hydrogen bonding, whereas nitriles may act as hydrogen-bond acceptors or engage in dipole interactions, influencing target selectivity.

- Adamantyl Groups: These moieties in comparators improve metabolic stability and membrane permeability, traits the target compound may lack due to its polar nitrile group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.